molecular formula C20H20N2O3S B4323487 5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one

5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B4323487
M. Wt: 368.5 g/mol
InChI Key: QCAXNFPLUZZOBL-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one, also known as EMBO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thioxoimidazolidinones and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It also inhibits the Akt signaling pathway, which is involved in the regulation of cell survival and proliferation. Furthermore, this compound has been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation. It also reduces oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. It also has various biological activities that make it a useful tool for studying inflammation, cancer, and oxidative stress. However, this compound also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, its efficacy and safety in vivo need to be further evaluated.

Future Directions

There are several future directions for the study of 5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in vivo using animal models. Additionally, this compound can be used as a lead compound for the development of new anti-inflammatory, anti-tumor, and anti-oxidant agents. Finally, this compound can be used in combination with other compounds to enhance its biological activities and reduce its potential side effects.
Conclusion
This compound is a synthetic compound that has been extensively studied for its various biological activities. It possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and has been shown to modulate various signaling pathways. This compound has several advantages for lab experiments, but its mechanism of action and efficacy and safety in vivo need to be further evaluated. There are several future directions for the study of this compound, including the identification of its molecular targets and the development of new anti-inflammatory, anti-tumor, and anti-oxidant agents.

Scientific Research Applications

5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-17-10-9-14(12-18(17)24-3)11-15-19(23)22(20(26)21-15)16-8-6-5-7-13(16)2/h5-12H,4H2,1-3H3,(H,21,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXNFPLUZZOBL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
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